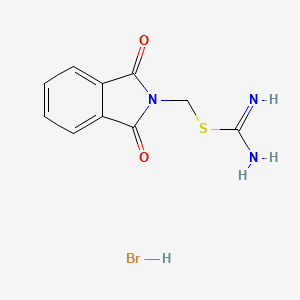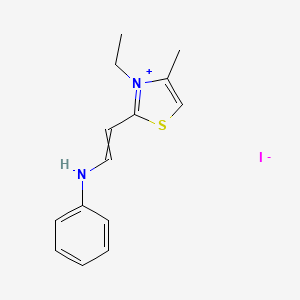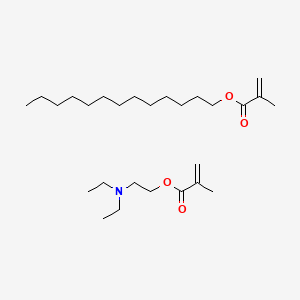
8-Quinolinolium 3'-hydroxy-2'-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinolium 3’-hydroxy-2’-naphthoate is a chemical compound known for its significant biological activities, particularly its antimicrobial properties This compound is a salt formed from 8-quinolinol and 3’-hydroxy-2’-naphthoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-quinolinolium 3’-hydroxy-2’-naphthoate typically involves the reaction of 8-quinolinol with 3’-hydroxy-2’-naphthoic acid. The reaction is carried out in an appropriate solvent, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Quinolinolium 3’-hydroxy-2’-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinol derivatives.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and quinoline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various quinoline and naphthoate derivatives, which can have enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
8-Quinolinolium 3’-hydroxy-2’-naphthoate has been extensively studied for its applications in:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with enhanced properties.
Biology: Exhibits significant antimicrobial activity against a range of bacteria and fungi.
Industry: Used in the formulation of antimicrobial coatings and materials.
Wirkmechanismus
The mechanism of action of 8-quinolinolium 3’-hydroxy-2’-naphthoate involves its ability to chelate metal ions, disrupting essential biological processes in microorganisms. The compound targets metal-dependent enzymes and pathways, leading to the inhibition of microbial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
8-Quinolinolium Salicylate: Another salt of 8-quinolinol with similar antimicrobial properties.
Copper (II) 8-Quinolinolate: Known for its antifungal and antibacterial activities.
8-Hydroxyquinoline: A parent compound with a wide range of biological activities.
Uniqueness: 8-Quinolinolium 3’-hydroxy-2’-naphthoate stands out due to its specific combination of quinolinol and naphthoate moieties, which confer unique properties such as enhanced antimicrobial activity and potential for industrial applications .
Eigenschaften
CAS-Nummer |
63716-65-4 |
|---|---|
Molekularformel |
C20H15NO3 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
8-(hydroxymethyl)-3-quinolin-8-yloxynaphthalen-2-ol |
InChI |
InChI=1S/C20H15NO3/c22-12-15-6-1-5-14-10-19(17(23)11-16(14)15)24-18-8-2-4-13-7-3-9-21-20(13)18/h1-11,22-23H,12H2 |
InChI-Schlüssel |
DFLUEFGMDBIGRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C4C(=C3)C=CC=C4CO)O)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)

![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)


![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)

![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)

